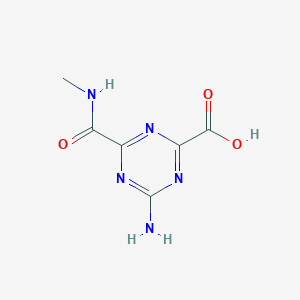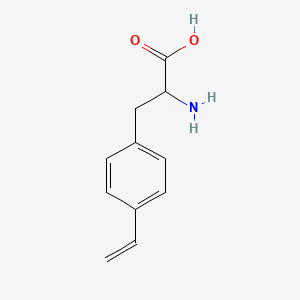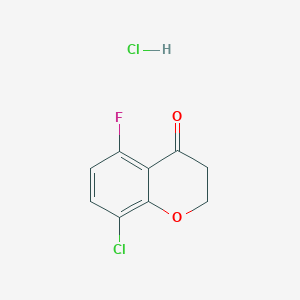
8-Chloro-5-fluorochroman-4-one HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-fluorochroman-4-one hydrochloride is a chemical compound with the molecular formula C9H7Cl2FO2. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry
Métodos De Preparación
The synthesis of 8-Chloro-5-fluorochroman-4-one hydrochloride involves several steps. One common method includes the reaction of 8-chloro-5-fluoro-2-hydroxyacetophenone with a suitable reagent to form the chromanone structure. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Chloro-5-fluorochroman-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Hydrolysis: The compound can undergo hydrolysis to form different products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
8-Chloro-5-fluorochroman-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-fluorochroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or other inflammatory mediators . Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
8-Chloro-5-fluorochroman-4-one hydrochloride can be compared with other similar compounds, such as:
Chromanone: The parent compound with a similar structure but without the halogen substitutions.
5-Fluorochroman-4-one: A similar compound with only a fluorine atom substitution.
8-Chlorochroman-4-one: A similar compound with only a chlorine atom substitution.
These comparisons highlight the unique properties of 8-Chloro-5-fluorochroman-4-one hydrochloride, such as its dual halogen substitutions, which may contribute to its distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C9H7Cl2FO2 |
|---|---|
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
8-chloro-5-fluoro-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H6ClFO2.ClH/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8;/h1-2H,3-4H2;1H |
Clave InChI |
RFUJXGHWUSEIRG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2C1=O)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)

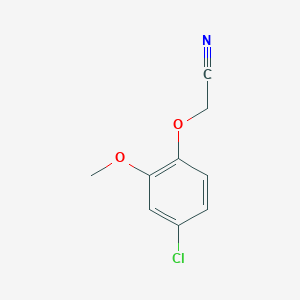

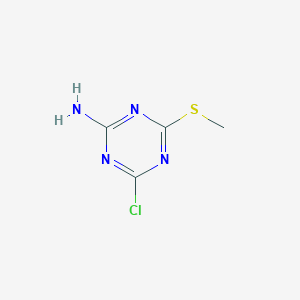
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
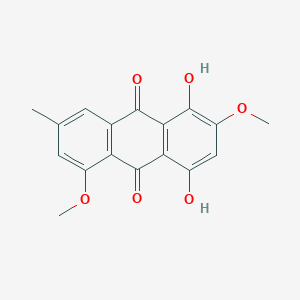
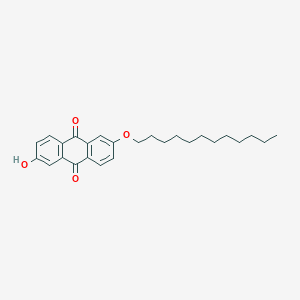
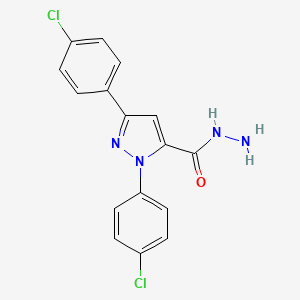
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

